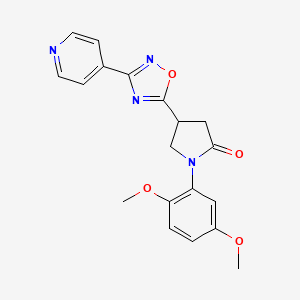

1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a 1,2,4-oxadiazole ring bearing a pyridin-4-yl moiety. The 1,2,4-oxadiazole ring acts as a bioisostere for esters or amides, enhancing metabolic stability, while the pyridine group may improve solubility and receptor interaction . The 2,5-dimethoxyphenyl substituent could influence electronic properties and binding affinity, as seen in other aryl-containing pharmaceuticals .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-25-14-3-4-16(26-2)15(10-14)23-11-13(9-17(23)24)19-21-18(22-27-19)12-5-7-20-8-6-12/h3-8,10,13H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOFVBLMONCHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a dimethoxyphenyl group, a pyridinyl moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its efficacy against several cancer cell lines, particularly A549 (human lung adenocarcinoma) and others.

In vitro Studies

- Cell Viability Assays : The compound was tested against A549 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 100 µM, demonstrating its cytotoxic effects compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The compound acts as an EGFR/FGFR inhibitor , targeting pathways critical for tumor growth and proliferation. It has shown to inhibit the proliferation of various non-small cell lung cancer (NSCLC) lines including A549 and PC-9 .

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated, particularly against multidrug-resistant strains.

Antimicrobial Efficacy

Research indicates that compounds with similar structures have demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural analogs have shown promise in this area .

Case Studies and Research Findings

- Case Study on Lung Cancer : In a comparative study involving various oxadiazole derivatives, the compound exhibited superior cytotoxic effects against A549 cells compared to others tested in the same series. This suggests that the specific combination of functional groups in this molecule enhances its anticancer activity .

- Antimicrobial Resistance : In another study focusing on antimicrobial resistance, derivatives similar to this compound were shown to retain activity against resistant strains of bacteria. This positions it as a candidate for further development in treating infections caused by multidrug-resistant pathogens .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety exhibits electrophilic character at the nitrogen and oxygen atoms, enabling diverse transformations:

-

The pyridin-4-yl group enhances electron-withdrawing effects, accelerating nucleophilic attacks at the oxadiazole C(5) position .

-

Reduction pathways are critical for generating bioactive intermediates, as seen in analogs like 5-(trifluoromethyl)-1,2,4-oxadiazoles .

Pyrrolidin-2-one Core Reactions

The lactam ring participates in ring-opening and functionalization reactions:

-

Steric hindrance from the 2,5-dimethoxyphenyl group directs regioselectivity during alkylation .

-

Microwave-assisted methods improve reaction efficiency for spirocyclic derivatives .

Aromatic Substitution on the Dimethoxyphenyl Group

The electron-rich 2,5-dimethoxyphenyl group undergoes electrophilic substitution:

-

Demethylation with BBr₃ selectively removes methoxy groups without affecting the oxadiazole ring .

-

Halogenation at the para position is favored due to steric and electronic factors .

Pyridin-4-yl Group Transformations

The pyridine ring engages in coordination and substitution chemistry:

-

Quaternization enhances water solubility, critical for biological testing .

-

Suzuki-Miyaura coupling enables modular functionalization of the pyridine ring .

Stability Under Physiological Conditions

The compound’s stability in bio-relevant environments informs its drug development potential:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Diversity and Functional Group Analysis

Compound 4i/4j (): These derivatives incorporate coumarin, pyrimidinone, and tetrazolyl groups. The coumarin moiety in 4i/4j may confer fluorescence, useful in imaging studies, but adds steric bulk absent in the target compound.

Compounds 5/6 (): Synthesized via aldol condensation, these feature 2,5-dimethoxyphenyl groups linked to pyrimidin-thione rings. The thione group (C=S) can engage in tautomerism or coordinate metals, differing from the oxadiazole’s electronic profile. Their extended conjugation via enone systems may reduce metabolic stability compared to the target compound’s oxadiazole .

L694247 (): This 5-HT receptor ligand contains a 1,2,4-oxadiazole attached to an indole core. While both L694247 and the target compound include oxadiazoles, the indole in L694247 likely targets serotonin receptors, whereas the pyrrolidinone and pyridine in the target compound suggest divergent pharmacodynamics .

Hypothetical Pharmacological Profiles

- The target compound’s pyridine and oxadiazole motifs resemble GPCR-targeting agents (e.g., L694247 for 5-HT receptors) .

- Coumarin derivatives (4i/4j) may exhibit anticoagulant or fluorescent properties, while thione-containing compounds (5/6) could act as kinase inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Structural Insights: The target compound’s hybrid architecture combines rigidity (pyrrolidinone) and polarity (pyridine), suggesting CNS permeability. However, crystallographic data (e.g., via SHELX ) is needed to confirm conformation.

- Activity Predictions: Computational docking could assess GPCR binding vs. L694247 , while in vitro assays (e.g., kinase inhibition) may align it with 4i/4j .

- Synthesis Optimization: Compared to aldol-based routes for 5/6 , the target compound’s synthesis may require milder conditions for oxadiazole stability.

Q & A

Q. What are the typical synthetic routes and characterization methods for this compound?

The synthesis involves multi-step organic reactions, starting with condensation of precursors (e.g., substituted phenylhydrazines or amidoximes) to form the oxadiazole ring, followed by cyclization to assemble the pyrrolidin-2-one core. Key steps include:

- Amide coupling or cyclocondensation under reflux with solvents like ethanol or DMF .

- Use of catalysts (e.g., Lewis acids) or bases to optimize ring closure .

- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent orientation .

- HPLC for purity assessment (>95% by area normalization) .

- Mass spectrometry (ESI-MS) to verify molecular weight .

Q. What structural features contribute to its potential bioactivity?

The compound’s bioactivity is attributed to:

- Pyrrolidin-2-one core : Enhances membrane permeability and hydrogen-bonding interactions with targets .

- 2,5-Dimethoxyphenyl group : Modulates electron density and steric effects, influencing receptor binding .

- Oxadiazole-pyridinyl moiety : Acts as a bioisostere for carboxylate or amide groups, improving metabolic stability and target affinity .

Q. What are the primary biological targets and assays used to evaluate its activity?

- Targets : Kinases (e.g., EGFR, VEGFR) or apoptosis-related proteins (e.g., Bcl-2) due to structural similarity to known inhibitors .

- Assays :

- MTT assay for cytotoxicity (IC₅₀ values in cancer cell lines) .

- Flow cytometry to assess apoptosis (Annexin V/PI staining) .

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

- Solvent optimization : Replace ethanol with DMSO or acetonitrile to improve solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products .

- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro groups in precursors .

Q. What experimental strategies elucidate its mechanism of action in kinase inhibition?

- Molecular docking : Simulate binding poses with kinase ATP-binding pockets (e.g., using AutoDock Vina) .

- Kinase profiling panels : Test selectivity across 50+ kinases (e.g., DiscoverX Eurofins) to identify off-target effects .

- siRNA knockdown : Validate target dependency by silencing candidate kinases and measuring apoptosis .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times .

- Control for compound stability : Perform HPLC analysis pre/post assay to confirm integrity .

- Meta-analysis : Compare data across studies using normalized fold-changes relative to positive controls (e.g., doxorubicin) .

Q. What methodologies support structure-activity relationship (SAR) studies?

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric parameters with bioactivity .

- In vitro ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) .

Q. How is metabolic stability evaluated in preclinical studies?

- Microsomal assays : Incubate with NADPH-fortified liver microsomes; quantify parent compound via LC-MS/MS over time .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Pharmacokinetics in rodents : Measure plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration .

Q. What approaches mitigate cross-reactivity in kinase inhibition assays?

- Selectivity profiling : Test against kinase panels (e.g., KinomeScan) to identify promiscuous binding .

- ATP competition assays : Determine IC₅₀ under high ATP conditions to confirm ATP-competitive inhibition .

- Crystal structure analysis : Resolve co-crystal structures with kinases to guide rational design of selective analogs .

Methodological Notes

- Data interpretation : Always cross-validate computational predictions (e.g., docking) with experimental assays .

- Contradiction resolution : Replicate conflicting studies using identical protocols and share raw data for transparency .

- Ethical compliance : Follow institutional guidelines for in vivo studies, including 3Rs (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.